molecular formula C11H12ClFO2 B15307175 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B15307175
M. Wt: 230.66 g/mol
InChI Key: SRQSAPWBFCCPKY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a chlorinated and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group onto the phenyl ring.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    2-Chloro-6-fluorophenylboronic acid: Contains a boronic acid group, used in different types of chemical reactions.

Uniqueness

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a dimethylpropanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-11(2,10(14)15)6-7-8(12)4-3-5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SRQSAPWBFCCPKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)C(=O)O

Origin of Product

United States

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